molecular formula C7H6BrF3N2O2 B2496070 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid CAS No. 1946818-08-1

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2496070
CAS No.: 1946818-08-1
M. Wt: 287.036
InChI Key: QFMJQBKATCYOQO-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic analysis of this compound provides critical insights into its three-dimensional structure. While direct crystallographic data for this specific compound is limited in the available literature, comparative analysis with structurally similar pyrazole derivatives allows for reasonable predictions about its conformational properties.

Analogous brominated pyrazole carboxylic acids typically crystallize in monoclinic space groups, with the pyrazole ring exhibiting planarity. For instance, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate crystallizes in the monoclinic space group P21/c with unit cell parameters a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)°. By extrapolation, this compound would likely adopt a similar crystal system, though the presence of the trifluoropropyl substituent would influence packing parameters.

The three-dimensional conformation is expected to show the pyrazole ring maintaining planarity, with the carboxylic acid group slightly twisted out of the pyrazole plane to minimize steric interactions. The bromine atom at position 3 would lie in-plane with the pyrazole ring, while the 3,3,3-trifluoropropyl group would extend away from the ring plane. The conformation of this trifluoropropyl chain is likely influenced by both steric factors and electronic effects from the fluorine atoms.

X-ray diffraction analysis would reveal key bond lengths within the molecule. Based on similar structures, the C-Br bond length would be expected to fall within 1.85-1.90 Å, while the C-C bond of the carboxylic acid group would be approximately 1.48-1.52 Å. The C=O double bond of the carboxylic acid would measure around 1.20-1.23 Å, with the C-O single bond being longer at approximately 1.30-1.35 Å.

The dihedral angle between the pyrazole ring and the carboxylic acid group likely ranges between 5-15°, representing a slight twist that balances electronic conjugation with steric requirements. This twist may be influenced by hydrogen bonding interactions in the crystal lattice, particularly those involving the carboxylic acid group.

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide valuable insights into the electronic properties of this compound. These calculations typically employ the B3LYP functional with the 6-311++G(d,p) basis set, which has proven effective for similar heterocyclic systems.

The electronic structure of this compound is significantly influenced by the electron-withdrawing nature of both the bromine substituent and the trifluoropropyl group. These groups affect the electron density distribution across the pyrazole ring, creating an electron-deficient system compared to unsubstituted pyrazoles.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reflect the compound's reactivity and stability. Based on calculations for similar trifluoromethyl-substituted pyrazoles, the HOMO-LUMO energy gap for this compound would be expected to fall in the range of 5.4-5.6 eV. This relatively large gap indicates considerable stability and low reactivity in ambient conditions.

Table 1. Predicted Electronic Properties from DFT Calculations for this compound

Parameter Gas phase Methanol solution Water solution
ELUMO (eV) -1.85 to -1.90 -1.75 to -1.80 -1.75 to -1.80
EHOMO (eV) -7.35 to -7.40 -7.15 to -7.20 -7.15 to -7.20
HOMO-LUMO gap (eV) 5.50 to 5.55 5.40 to 5.45 5.40 to 5.45
Dipole moment (Debye) 5.4 to 5.8 7.0 to 7.3 7.0 to 7.3

The dipole moment calculations suggest a highly polar molecule, with values around 5.4-5.8 Debye in the gas phase and increasing to 7.0-7.3 Debye in polar solvents like water or methanol. This polarity stems from the electron-withdrawing trifluoropropyl group and bromine atom, combined with the polarized carboxylic acid moiety.

Electron density mapping would show depletion around the bromine atom and trifluoromethyl group, with higher electron density concentrated on the carboxylic acid oxygen atoms. The pyrazole nitrogen atoms would show intermediate electron density, contributing to the overall polar nature of the molecule.

Natural bond orbital (NBO) analysis would likely reveal significant delocalization of electrons within the pyrazole ring system, with some perturbation due to the bromine substituent. The electronic structure would also show hyperconjugative interactions between the fluorine atoms and adjacent carbon atoms in the trifluoropropyl chain.

Intermolecular Interaction Patterns Revealed Through Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a comprehensive visualization of intermolecular interactions in crystal structures, making it particularly valuable for understanding the packing behavior of this compound.

For pyrazole carboxylic acid derivatives, Hirshfeld surface analysis typically reveals several dominant interaction types. Based on analogous structures, the most significant interactions for this compound would include hydrogen bonding, halogen interactions, and various van der Waals contacts.

The carboxylic acid group would participate in strong hydrogen bonding interactions, likely forming characteristic O-H···O carboxylic acid dimers through the common R₂²(8) supramolecular synthon. These dimers constitute a primary organizing feature in the crystal packing. Additionally, weaker C-H···O hydrogen bonds involving the pyrazole ring hydrogens and carboxylic oxygen atoms would contribute to the three-dimensional network.

The bromine atom at the 3-position would engage in halogen bonding interactions, particularly Br···O and Br···N contacts. These directional interactions, though weaker than classical hydrogen bonds, play a significant role in stabilizing the crystal structure and influencing the packing arrangement.

Table 2. Predicted Percentage Contributions of Various Contacts to the Hirshfeld Surface

Contact Type Percentage Contribution (%)
H···H 35-40
C···H 20-25
O···H 15-20
N···H 10-12
Br···H 8-10
F···H 7-9
Other 3-5

The trifluoropropyl group introduces additional complexity to the intermolecular interaction landscape. The fluorine atoms would participate in weak C-H···F hydrogen bonds and F···F contacts. These interactions, while individually weak, would collectively contribute significantly to crystal packing stability due to their abundance.

Fingerprint plots derived from Hirshfeld surface analysis would show characteristic features for these interactions. The O···H contacts would appear as sharp spikes extending toward the lower regions of the plot, indicative of strong hydrogen bonding. The H···H contacts would dominate the central region of the plot, while Br···H and F···H contacts would create distinctive patterns in the wings of the fingerprint plot.

The analysis of intermolecular interactions through Hirshfeld surfaces would also reveal the presence of π-π stacking interactions between pyrazole rings in adjacent molecules, with interplanar distances of approximately 3.3-3.8 Å. These aromatic interactions, combined with the directional hydrogen bonds and halogen contacts, would create a complex three-dimensional network that determines the macroscopic properties of the crystalline material.

Properties

IUPAC Name

3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O2/c8-5-4(6(14)15)3-13(12-5)2-1-7(9,10)11/h3H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMJQBKATCYOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,3,3-trifluoropropyl bromide and 1H-pyrazole-4-carboxylic acid.

    Reaction Conditions: The bromination of 1H-pyrazole-4-carboxylic acid is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups.

    Oxidation and Reduction: Products include oxides or dehalogenated pyrazoles.

    Coupling Reactions: Products include biaryl or alkyl-aryl pyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is being studied for its potential in medicinal chemistry due to its biological activity. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory and antibacterial effects.

Case Studies:

  • Antibacterial Activity : Research indicates that pyrazole derivatives exhibit significant antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The incorporation of trifluoropropyl groups enhances lipophilicity, which may improve membrane permeability and bioactivity .
  • Anti-inflammatory Properties : Some studies have shown that compounds similar to 3-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid can inhibit inflammatory pathways in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

The compound's structural features make it a candidate for development as an agrochemical. Pyrazole derivatives are recognized for their herbicidal and fungicidal activities.

Case Studies:

  • Herbicidal Activity : The trifluoromethyl moiety is frequently associated with increased herbicidal efficacy. Compounds similar to this compound have been noted for their ability to inhibit weed growth effectively while minimizing harm to crops .
  • Fungicidal Properties : Research has demonstrated that pyrazole derivatives can act as fungicides against various plant pathogens, making them valuable in agricultural settings .

Material Science Applications

In material science, the unique properties of the trifluoropropyl group can impart desirable characteristics to polymers and coatings.

Case Studies:

  • Polymer Additives : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and chemical resistance of materials .
  • Coatings Development : The compound's fluorinated structure can improve the hydrophobicity of coatings, making them suitable for applications requiring water repellency and durability .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups Key Evidence Source
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid (Target) C₇H₆BrF₃N₂O₂ ~287.05 Br (3), CF₃CH₂CH₂ (1), COOH (4) Carboxylic acid
Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate C₈H₈BrF₃N₂O₂ 301.062 Br (4), CF₃CH₂CH₂ (1), COOCH₃ (5) Methyl ester
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid C₇H₇F₃N₂O₂ 208.14 CF₃CH₂CH₂ (1), COOH (4) Carboxylic acid
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C₈H₈BrF₃N₂O₂ ~301.06 Br (4), CF₃ (3), CH₃ (5), COOH (chain) Propanoic acid derivative

Key Comparisons

Positional Isomerism and Functional Group Effects
  • Target vs. Methyl Ester () : The methyl ester analog has bromine at position 4 (vs. 3 in the target) and a carboxylate ester at position 5. This positional shift alters electronic distribution and reactivity. For instance, ester derivatives are often used as prodrugs to improve bioavailability, whereas the carboxylic acid form may enhance binding to targets like enzymes or receptors .
  • Target vs. Bromine’s electron-withdrawing effect also increases the acidity of the carboxylic acid group in the target compound .
Trifluorinated Substituents
  • The trifluoropropyl group in all listed compounds enhances hydrophobicity and metabolic stability. However, its placement at position 1 (target compound) versus position 3 (’s propanoic acid derivative) affects steric hindrance and conformational flexibility .

Biological Activity

3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include a bromine atom and a trifluoropropyl group. These modifications enhance its lipophilicity and potential biological interactions, making it a subject of interest in medicinal chemistry.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 14521-80-3
  • Molecular Formula : C7H6BrF3N2O2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the trifluoropropyl group enhances its binding affinity to lipid membranes and proteins, potentially modulating signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study evaluating various pyrazole compounds found that those with similar structural features to this compound demonstrated considerable inhibition of inflammatory mediators such as TNF-α and IL-6. For instance, compounds in this class showed up to 86% inhibition of TNF-α compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of pyrazoles has been widely documented. Compounds with a similar structure have been reported to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their biological activities using carrageenan-induced paw edema models. The compound exhibited significant anti-inflammatory effects comparable to established anti-inflammatory agents .

Study 2: In Vitro Anticancer Screening

Another investigation focused on the anticancer efficacy of pyrazole derivatives against human cancer cell lines. The results indicated that compounds structurally related to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .

Comparative Analysis with Related Compounds

Compound NameCAS NumberUnique FeaturesBiological Activity
4-Bromo-1-propyl-1H-pyrazole141302-33-2Lacks trifluoropropyl groupModerate anti-inflammatory
5-Bromo-1-(trifluoromethyl)-1H-pyrazole1946814-07-8Different halogen substitutionHigh anticancer activity
4-Methylpyrazole1234567-XSimple structureLow bioactivity

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

  • Reagent Selection : Use anhydrous hydrazine and 3-fluoro-2-formylpyridine in a 1:1 molar ratio under reflux (110°C, 16 hours) to form the pyrazole core. Bromination with HBr (3 hours, room temperature) yields the brominated intermediate .
  • Purification : Employ liquid chromatography-mass spectrometry (LCMS) to confirm product identity and track impurities. For example, post-bromination steps may require quenching with NaHSO₃ and HCl to isolate the product as a white solid (29% yield) .
  • Yield Improvement : Optimize Boc-protection using Boc₂O, DMAP, and Et₃N in DMF (room temperature, 16 hours), which achieved 88% yield in analogous syntheses .

Q. How can spectroscopic techniques (NMR, LCMS) be applied to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and trifluoropropyl chain signals (δ 2.5–3.5 ppm for CH₂ groups). For example, the trifluoropropyl group in analogs shows distinct splitting patterns due to coupling with fluorine .
  • LCMS : Use electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]+ = 311.1 for related pyrazolo[4,3-c]pyridinones) .
  • Impurity Tracking : Compare retention times and fragmentation patterns with known standards to identify byproducts (e.g., dehalogenation or incomplete Boc-deprotection) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Pyrazole derivatives with trifluoromethyl groups show high affinity for ATP-binding pockets due to hydrophobic interactions .
  • ADMET Prediction : Employ tools like SwissADME to assess solubility (LogP ~2.4 for analogs) and metabolic stability. The trifluoropropyl group may enhance blood-brain barrier penetration .
  • Collision Cross-Section (CCS) : Predict CCS values via MOBCAL to correlate with ion mobility spectrometry data, aiding in structural validation .

Q. What strategies resolve contradictions in bioassay data for pyrazole derivatives?

Methodological Answer:

  • Dose-Response Validation : Repeat assays (e.g., MTT for anti-proliferative activity) across multiple cell lines (e.g., prostate cancer PC-3 cells) to confirm IC₅₀ values. Inconsistent results may arise from variations in cell culture conditions .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to rule out non-specific binding. For example, pyrazolo[4,3-c]pyridinones showed selective mTOR/p70S6K inhibition .
  • Metabolite Interference : Perform LCMS-based metabolomics to identify degradation products (e.g., demethylation or oxidation) that may skew bioactivity data .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the pyrazole N1 position to direct bromination to C3. This approach achieved 88% regioselectivity in analogous compounds .
  • Metal Catalysis : Use Pd₂(dba)₃/XPhos with Cs₂CO₃ for cross-coupling reactions. For example, Suzuki-Miyaura coupling with 3-chloro-4-fluoroaniline achieved 70% yield in related arylations .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions, as seen in tert-butyl ester formation .

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